4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole
Description
4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole is a heterocyclic compound featuring an oxazole core substituted with a 4-fluorophenyl sulfonyl group at position 4, a (1-phenylethyl)thio moiety at position 5, and a thiophen-2-yl group at position 2.
Synthesis of analogous oxazole derivatives typically involves condensation reactions, thioether formation via nucleophilic substitution, and sulfonylation. For example, describes the synthesis of sulfonyl-containing triazoles via hydrazinecarbothioamide intermediates and subsequent alkylation, which parallels methodologies applicable to oxazole systems .
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-5-(1-phenylethylsulfanyl)-2-thiophen-2-yl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO3S3/c1-14(15-6-3-2-4-7-15)28-21-20(23-19(26-21)18-8-5-13-27-18)29(24,25)17-11-9-16(22)10-12-17/h2-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJPSRGCRLNRPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-Fluorophenyl)sulfonyl)-5-((1-phenylethyl)thio)-2-(thiophen-2-yl)oxazole is a heterocyclic organic molecule characterized by its oxazole ring, which includes a sulfonyl group and a thiophene moiety. This unique structure suggests potential for significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. The presence of various functional groups within its architecture allows for diverse interactions with biological targets, potentially leading to applications in treating various diseases.
Structural Features
The compound's structure can be described as follows:
- Oxazole Ring : A five-membered aromatic ring containing nitrogen and oxygen.
- Sulfonyl Group : Enhances antimicrobial properties and may contribute to antitumor activities.
- Thioether Linkage : Increases the lipophilicity of the compound, potentially improving membrane permeability.
- Thiophene Moiety : Known for its role in various biological activities.
Biological Activities
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit oncogenic pathways, making it a candidate for cancer therapeutics.
- Antimicrobial Properties : The sulfonamide structure is associated with broad-spectrum antimicrobial effects, which may extend to this compound due to its sulfonyl group .
- Analgesic Effects : Similar compounds have shown analgesic properties, suggesting potential pain-relieving applications .
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Reactions : The nitrogen in the oxazole ring can engage in nucleophilic interactions with biological targets.
- Electrophilic Reactions : The sulfonyl group may participate in electrophilic reactions, enhancing its reactivity towards various biomolecules.
- Binding Affinities : Preliminary docking studies indicate potential binding interactions with proteins involved in cancer proliferation and microbial resistance.
Comparative Analysis
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(Methylphenyl)sulfonyl-5-(ethylthio)-2-(thiophen-3-yl)oxazole | Methyl group instead of fluorine | Antimicrobial |
| 4-(Chlorophenyl)sulfonamide | Chlorine substitution on phenyl | Antitumor |
| 5-(Phenylethoxy)-2-(thiophen-2-yl)oxazole | Ethoxy group addition | Antifungal |
The presence of the fluorine atom and specific thioether linkage in the original compound may enhance its electronic properties, potentially increasing biological efficacy compared to these analogs.
Case Studies and Research Findings
A review of literature reveals several studies that have investigated the biological activity of oxazole derivatives:
- Antimicrobial Studies : Compounds similar to the target molecule have been shown to possess significant antibacterial and antifungal properties. For instance, oxazolones have demonstrated effectiveness against various pathogens, indicating potential for further exploration in drug development .
- Analgesic Activity Research : Studies involving oxazolones have reported analgesic effects through pharmacological tests such as the writhing test and hot plate test. These findings suggest that similar compounds could be effective pain relievers .
- Molecular Docking Simulations : Recent research utilized molecular docking to predict binding affinities against targets involved in inflammation and pain pathways. This method provides insights into how modifications to the chemical structure could enhance therapeutic efficacy .
Comparison with Similar Compounds
Structural Analogs
The compound belongs to a broader class of sulfonyl- and thioether-substituted heterocycles. Key structural analogs include:
Key Observations :
- Core Heterocycle : Oxazole derivatives (e.g., the target compound) exhibit greater metabolic stability compared to thiazoles () but reduced hydrogen-bonding capacity relative to triazoles () .
- Substituent Effects: Sulfonyl Groups: The 4-fluorophenyl sulfonyl group enhances solubility in polar solvents compared to unsubstituted phenyl sulfonyl analogs (e.g., ) . Aromatic Moieties: The thiophen-2-yl group contributes to π-stacking interactions, as seen in thiophene-linked triazoles with antifungal activity () .
Key Findings :
- However, this may limit aqueous solubility, a trade-off observed in similar sulfonyl heterocycles .
Crystal Packing and Conformational Analysis
Isostructural analogs () reveal that halogen substituents (Cl vs. Br) minimally alter molecular conformation but significantly impact crystal packing due to differences in van der Waals radii and halogen bonding. For example:
- Compounds 4 and 5 () share identical triclinic (P 1) symmetry but exhibit distinct packing motifs due to Cl/Br substitution .
Q & A
Basic: What spectroscopic methods are most effective for characterizing the structural integrity of this compound?
Answer:
The compound requires multi-modal spectroscopic validation. Nuclear Magnetic Resonance (NMR) is critical for confirming substituent positions and stereochemistry:
- ¹H NMR identifies proton environments (e.g., aromatic protons from the thiophene or fluorophenyl groups at δ 6.8–7.8 ppm) .
- ¹³C NMR resolves carbon frameworks, distinguishing oxazole (C=O at ~160 ppm) and sulfonyl (C-SO₂ at ~120 ppm) groups .
- FT-IR verifies functional groups via characteristic absorptions (e.g., S=O stretching at 1150–1350 cm⁻¹, C-S at 600–700 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
Advanced: How can reaction conditions be optimized for introducing the sulfonyl group during synthesis?
Answer:
The sulfonyl group is typically introduced via sulfonic acid chlorination. Key steps include:
- Reagent selection : Use thionyl chloride (SOCl₂) under reflux in anhydrous conditions to convert sulfonic acid intermediates to sulfonyl chlorides .
- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency by stabilizing charged intermediates .
- Temperature control : Maintain 70–80°C to accelerate chlorination while avoiding side reactions (e.g., oxazole ring degradation) .
- Catalytic additives : Bleaching Earth Clay (pH 12.5) improves yield in heterocyclic sulfonation reactions .
Basic: What functional groups in this compound are pivotal for its biological activity?
Answer:
The compound’s bioactivity arises from synergistic interactions between:
- Sulfonyl group (SO₂) : Enhances solubility and hydrogen bonding with enzyme active sites (e.g., cyclooxygenase inhibition) .
- Thioether (S-C) : Facilitates radical scavenging and redox modulation, contributing to anti-inflammatory effects .
- Oxazole core : Stabilizes π-π stacking with aromatic residues in target proteins .
- Thiophene ring : Modulates electronic properties, improving membrane permeability .
Advanced: How can molecular docking predict interactions between this compound and biological targets?
Answer:
Stepwise methodology for docking studies :
Target selection : Prioritize enzymes with known oxazole/sulfonyl interactions (e.g., cyclooxygenase-2, EGFR kinase) .
Ligand preparation : Optimize the compound’s 3D structure using DFT calculations (e.g., B3LYP/6-31G* basis set) to refine charge distribution .
Docking software : Use AutoDock Vina or Schrödinger Suite for binding affinity predictions. Focus on binding pockets with polar residues (e.g., Asp, Glu) for sulfonyl group interactions .
Validation : Compare docking scores with experimental IC₅₀ values from MTT assays (e.g., IC₅₀ < 10 μM in MCF-7 cells indicates strong binding) .
Basic: What purification techniques are recommended post-synthesis?
Answer:
- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals (≥95% purity) .
- Column chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:1) to separate thioether and sulfonyl byproducts .
- TLC monitoring : Track reaction progress using Rf values (e.g., 0.5 in ethyl acetate) to ensure complete conversion .
Advanced: How should researchers address contradictory biological activity data across cell lines?
Answer:
Contradictions often arise from assay variability or cell-specific uptake mechanisms. Mitigation strategies include:
- Multi-assay validation : Compare MTT (mitochondrial activity) and SRB (protein content) assays to confirm cytotoxicity .
- Permeability studies : Use Caco-2 monolayers to assess transport efficiency differences between cell types .
- Metabolic profiling : Quantify metabolites (e.g., via LC-MS) to identify cell-specific degradation pathways .
Advanced: What computational tools can elucidate structure-activity relationships (SAR) for this compound?
Answer:
- QSAR modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate substituents with activity trends .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and binding sites .
- Molecular dynamics (MD) : Simulate ligand-protein complexes over 100 ns to assess stability of key interactions (e.g., sulfonyl-Arg hydrogen bonds) .
Basic: What synthetic routes are reported for constructing the oxazole core?
Answer:
- Cyclization of thioamides : React 2-aminothiophenol derivatives with α-haloketones in DMF at 100°C .
- Huisgen 1,3-dipolar cycloaddition : Combine nitriles with azides under copper catalysis .
- Lawesson’s reagent-mediated cyclization : Convert dithiocarbamates to oxazoles at 60°C .
Advanced: How can researchers enhance the compound’s metabolic stability?
Answer:
- Fluorine substitution : Introduce electron-withdrawing groups (e.g., 4-fluorophenyl) to reduce CYP450-mediated oxidation .
- Prodrug design : Mask the sulfonyl group as a tert-butyl ester to improve oral bioavailability .
- Stability assays : Incubate with liver microsomes (human/rat) and quantify degradation via HPLC .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure.
- Waste disposal : Neutralize sulfonyl residues with sodium bicarbonate before incineration .
- Acute toxicity testing : Conduct in vitro cytotoxicity assays (e.g., hemolysis in RBCs) prior to in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
